
7-bromo-1H-1,4-benzodiazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family, which is known for its wide range of pharmacological effects. Benzodiazepines are commonly used in the treatment of anxiety, insomnia, and various other conditions due to their sedative, anxiolytic, and muscle relaxant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-1,4-benzodiazepine-2,5-dione can be achieved through various methods. One common approach involves the condensation of isatoic anhydrides with amino acids in the presence of ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). This method is eco-friendly and provides high yields without the need for a catalyst .
Industrial Production Methods
In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines. This method allows for efficient production of active pharmaceutical ingredients by combining reactions such as S_NAr reactions and cyclocondensation in a streamlined process .
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated benzodiazepines .
Applications De Recherche Scientifique
7-bromo-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various benzodiazepine derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development
Mécanisme D'action
The mechanism of action of 7-bromo-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction primarily occurs at the interface between the alpha and beta subunits of the receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Commonly used for the treatment of anxiety and alcohol withdrawal symptoms.
Uniqueness
7-bromo-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific bromine substitution, which can influence its pharmacological profile and receptor binding affinity. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H5BrN2O2 |
|---|---|
Poids moléculaire |
253.05 g/mol |
Nom IUPAC |
7-bromo-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-4H,(H,12,13) |
Clé InChI |
MPJNZXDYVBBWQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=O)N=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822572.png)
![N-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydroxylamine](/img/structure/B11822583.png)
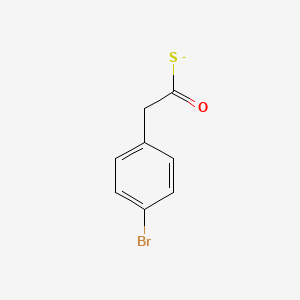
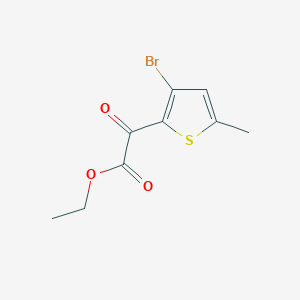
![3-[2-[(2-Bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid](/img/structure/B11822616.png)

![Benzeneacetamide, N-[(1R)-1-[[[[4-[[(aminocarbonyl)amino]methyl]phenyl]methyl]amino]carbonyl]-4-[(aminoiminomethyl)amino]butyl]-](/img/structure/B11822626.png)
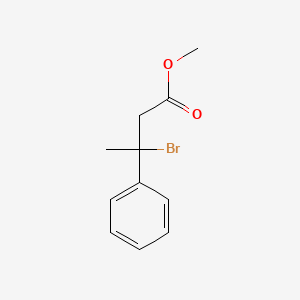
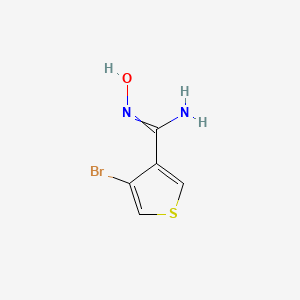
![3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822655.png)
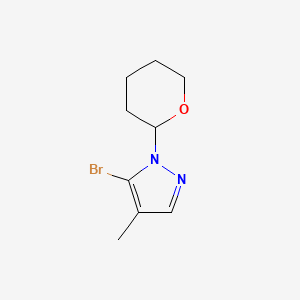
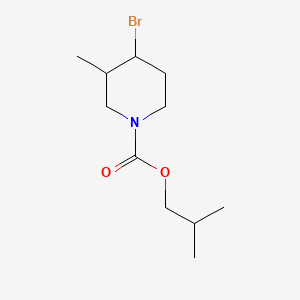

![N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine](/img/structure/B11822672.png)
